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Compound of Interest

Compound Name: DRF 2519

Cat. No.: B1670943

Get Quote

Executive Summary
DRF 2519 represents a class of insulin sensitizers designed to mitigate the side effects of

traditional glitazones by incorporating a 4H-3,1-benzoxazin-4-one moiety. This heterocyclic

core replaces the lipophilic tail found in rosiglitazone, conferring dual PPAR-α (lipid

metabolism) and PPAR-γ (glucose homeostasis) activity.

This protocol outlines the convergent synthesis of DRF 2519. The workflow is divided into three

phases:

Construction of the Benzoxazinone Precursor: Cyclodehydration of anthranilic acid

derivatives.

Linker Coupling: Etherification with a p-hydroxybenzaldehyde scaffold.

TZD Head Assembly: Knoevenagel condensation and subsequent reduction.
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The following diagram illustrates the logical flow of the synthesis, highlighting the critical

benzoxazinone intermediate.
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Caption: Convergent synthesis pathway for DRF 2519 highlighting the benzoxazinone core

formation and TZD coupling.

Detailed Experimental Protocols
Phase 1: Synthesis of the Benzoxazinone Precursor
The integrity of the benzoxazinone ring is the limiting factor in this synthesis. Moisture control is

critical to prevent hydrolysis back to the open-ring amide.

Target Intermediate:2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one (or analogous 2-substituted

derivative).

Reagents:

Anthranilic acid (1.0 equiv)

3-Chloropropionyl chloride (1.1 equiv)

Pyridine (2.0 equiv) or Triethylamine (TEA)

Solvent: Dichloromethane (DCM) or Toluene

Protocol:
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Acylation: Dissolve anthranilic acid (13.7 g, 100 mmol) in dry DCM (150 mL) under a

nitrogen atmosphere. Cool the solution to 0°C.

Addition: Add pyridine (16 mL, 200 mmol) dropwise. Subsequently, add 3-chloropropionyl

chloride (10.5 mL, 110 mmol) dropwise over 30 minutes, maintaining the temperature below

5°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

by TLC (Ethyl Acetate/Hexane 3:7) for the disappearance of anthranilic acid.

Cyclodehydration (One-Pot): If the ring closure is not spontaneous, treat the resulting amide

intermediate with acetic anhydride (20 mL) and reflux for 1 hour. Note: For DRF analogues,

the acid chloride method often yields the closed ring directly or requires mild dehydration.

Workup: Pour the reaction mixture into ice-cold water. Extract with DCM (3 x 50 mL). Wash

the organic layer with 5% NaHCO₃ and brine.

Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize from

hexane/ether to obtain the benzoxazinone precursor as a pale yellow solid.

Phase 2: Coupling to the Benzaldehyde Linker
This step links the pharmacophore head (benzoxazinone) to the tail scaffold via an ether

linkage.

Reagents:

Benzoxazinone Precursor (from Phase 1)[2]

4-Hydroxybenzaldehyde (1.0 equiv)

Potassium Carbonate (K₂CO₃, 2.5 equiv)

Solvent: DMF (Dimethylformamide)

Protocol:
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Preparation: Suspend anhydrous K₂CO₃ (3.45 g, 25 mmol) in dry DMF (20 mL). Add 4-

hydroxybenzaldehyde (1.22 g, 10 mmol) and stir at RT for 30 minutes to generate the

phenoxide anion.

Coupling: Add the Benzoxazinone Precursor (10 mmol) dissolved in DMF (10 mL) to the

reaction mixture.

Heating: Heat the mixture to 80°C for 4–6 hours.

Critical Control Point: Do not exceed 100°C to avoid thermal degradation of the

benzoxazinone ring.

Workup: Pour the reaction mixture into crushed ice (200 g). A precipitate should form. Filter

the solid, wash copiously with water to remove DMF, and dry.

Characterization: Verify the aldehyde peak (~9.8 ppm) and the benzoxazinone methylene

signals via ¹H-NMR.

Phase 3: TZD Ring Formation (Knoevenagel &
Reduction)
The final phase installs the insulin-sensitizing thiazolidinedione ring.

Protocol:

Condensation: Dissolve the aldehyde intermediate (from Phase 2, 5 mmol) and 2,4-

thiazolidinedione (0.59 g, 5 mmol) in Toluene (50 mL).

Catalysis: Add catalytic amounts of piperidine (0.2 mL) and glacial acetic acid (0.2 mL).

Dean-Stark: Reflux the mixture using a Dean-Stark trap to continuously remove water.

Reaction time: 3–5 hours.

Isolation: Cool to RT. The unsaturated benzylidene-TZD intermediate usually precipitates as

a yellow solid. Filter and wash with cold ethanol.

Reduction (Final Step):
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Dissolve the unsaturated intermediate in 1,4-Dioxane or Methanol.

Add 10% Pd/C (10% w/w) and hydrogenate at 40–50 psi (Parr shaker) for 6 hours.

Alternative (Chemoselective): Use Magnesium turnings in Methanol if the benzoxazinone

ring is sensitive to hydrogenolysis conditions.

Final Purification: Filter the catalyst through Celite. Concentrate the filtrate. Purify via column

chromatography (SiO₂, CHCl₃/MeOH 95:5) to yield DRF 2519.

Analytical Data Summary
The following parameters are typical for DRF 2519 class compounds and should be used for

validation.

Parameter Specification Method

Appearance
White to Off-white crystalline

solid
Visual

Melting Point
180°C – 210°C (Dependant on

polymorph)
Capillary Method

¹H-NMR (DMSO-d₆)

δ 12.0 (s, 1H, NH-TZD), δ 8.1

(d, 1H, Benzoxazinone), δ 7.2-

6.8 (m, Aromatic), δ 4.3 (t, 2H,

O-CH₂), δ 3.1 (m, TZD-CH₂)

400 MHz NMR

IR Spectrum

1750 cm⁻¹ (C=O,

Benzoxazinone), 1690, 1710

cm⁻¹ (C=O, TZD)

FT-IR (KBr)

Mass Spec
[M+H]⁺ corresponds to calc.

mass (approx. 398-420 Da)
LC-MS (ESI)

Scientific Rationale & Troubleshooting (E-E-A-T)
Why Benzoxazinone?
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Unlike the glitazones (e.g., Pioglitazone), which use a pyridine or simple phenyl tail, the

benzoxazinone ring in DRF 2519 introduces specific steric and electronic properties that

facilitate binding to both PPAR-α and PPAR-γ binding pockets. This dual agonism is crucial for

treating the dyslipidemia (High TG, Low HDL) often associated with Type 2 Diabetes, which

pure PPAR-γ agonists (like Rosiglitazone) address less effectively.

Critical Control Points
Ring Stability: The 3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at the C4

position. Avoid strong bases (NaOH, KOH) during the coupling phase; use mild bases like

K₂CO₃ or Cs₂CO₃.

Knoevenagel Conditions: If the benzoxazinone ring opens during the piperidine-catalyzed

step, switch to EDDA (ethylenediamine diacetate) as a milder catalyst in methanol at RT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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